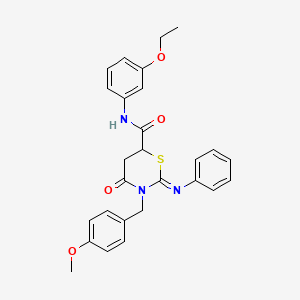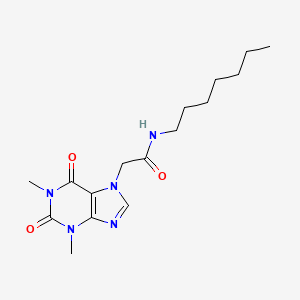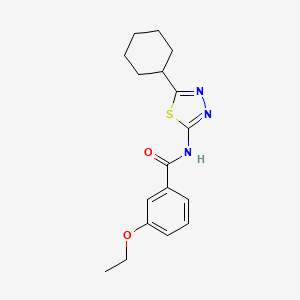
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structural features, including a dioxo-hexahydro-methanoisoindole core and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the dioxo-hexahydro-methanoisoindole core through cyclization reactions.
- Introduction of the benzamide moiety via amide bond formation.
- Functionalization of the hydroxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions may target the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals. The compound’s structural features could be optimized to enhance its therapeutic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-methoxyphenyl)benzamide
- 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(3-hydroxyphenyl)benzamide
Uniqueness
The uniqueness of 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-N-(2-hydroxyphenyl)benzamide lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. The presence of the hydroxyphenyl group, in particular, could influence its reactivity and interactions with biological targets.
特性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C22H18N2O4/c25-17-4-2-1-3-16(17)23-20(26)12-7-9-15(10-8-12)24-21(27)18-13-5-6-14(11-13)19(18)22(24)28/h1-10,13-14,18-19,25H,11H2,(H,23,26) |
InChIキー |
PALHJXZCKYUWFS-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)acetohydrazide](/img/structure/B11676981.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11676986.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)
![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11677023.png)

![1-(4-Methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11677043.png)
![N-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}naphthalene-1-carboxamide](/img/structure/B11677051.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11677068.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11677071.png)

